molecular formula C10H12N2O8Tb- B13730474 Terbium edetate CAS No. 15158-65-3

Terbium edetate

Cat. No.: B13730474
CAS No.: 15158-65-3
M. Wt: 447.14 g/mol
InChI Key: GZXQSYICIHZFJL-UHFFFAOYSA-J
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Description

Terbium edetate is a highly stable, fluorescent chelate complex essential for time-resolved fluorometry in biochemical and pharmaceutical research. The complex functions by absorbing energy and transferring it to the terbium ion, which emits intense, characteristic fluorescence at 545 nm. This process benefits from a large Stokes' shift and a long fluorescence decay time, which dramatically reduces background autofluorescence in biological samples, leading to a superior signal-to-noise ratio . Its primary research application is in developing highly sensitive Dissociation-Enhanced Lanthanide Fluorescence Immunoassays (DELFIA) and other TRF assays. These assays are powerful tools for detecting biomolecular interactions, such as in immunoassays, protein-protein binding studies, and cellular imaging. The terbium-edetate complex can be used as a basis for fluorometric determination of EDTA itself and is known to form highly fluorescent ternary complexes with agents like salicylic acid and sulphosalicylic acid, further expanding its utility in analytical chemistry . The edetate (EDTA) ligand provides high thermodynamic stability, making the complex suitable for assay conditions where competing metal ions or chelating agents may be present. This stable coordination is crucial for consistent performance in complex biological matrices . This compound is supplied For Research Use Only and is a key reagent for researchers developing robust, flexible, and highly sensitive assay systems for drug discovery, diagnostic development, and life science research.

Properties

CAS No.

15158-65-3

Molecular Formula

C10H12N2O8Tb-

Molecular Weight

447.14 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+)

InChI

InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4

InChI Key

GZXQSYICIHZFJL-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3]

Origin of Product

United States

Preparation Methods

Direct Complexation of Terbium Salt with EDTA

The most straightforward and commonly reported method for preparing this compound is the direct complexation of terbium salts (such as terbium acetate or terbium chloride) with EDTA in aqueous solution.

  • Procedure:

    • An aqueous solution of EDTA is prepared, often with sodium hydroxide to adjust pH and enhance solubility.
    • A terbium salt solution (e.g., terbium acetate tetrahydrate) is added slowly to the EDTA solution under stirring.
    • The mixture is heated (commonly at 60°C) and stirred for 1 hour to ensure complete complexation.
    • After complexation, the solution may be purified by precipitation or reprecipitation methods to isolate the this compound complex.
  • Example from literature:

    • An aqueous solution of EDTA (0.47 g, 1.3 mmol) and sodium hydroxide (0.10 g, 2.5 mmol) was added to an aqueous solution of terbium acetate tetrahydrate (0.51 g, 1.3 mmol). The mixture was stirred for 1 hour at 60°C to form the EDTA-Tb complex.

Functionalization and Nanoparticle Formation

In advanced applications, this compound complexes are functionalized or embedded into silica nanoparticles for enhanced luminescence and stability.

  • Functionalization:

    • The this compound complex bearing reactive groups (e.g., formyl groups) can be further reacted with amino compounds to form Schiff bases, allowing covalent attachment to other molecules or surfaces.
  • Nanoparticle synthesis:

    • The functionalized this compound complex is silylated using agents like 3-aminopropyltriethoxysilane (APTES).
    • The silylated complex is co-hydrolyzed with tetraethyl orthosilicate (TEOS) in a water-in-oil emulsion system catalyzed by ammonium hydroxide.
    • The sol-gel reaction proceeds for 24 hours at room temperature, producing terbium-doped silica nanoparticles (Tb-SNPs).
    • The nanoparticles are isolated by centrifugation and washing, then dispersed in water for further use.
  • Characterization:

    • Resulting Tb-SNPs are spherical with uniform size (~50 nm diameter).
    • The quantum yield of the terbium complex in silica nanoparticles was reported as 11.7% in water.

Separation and Purification of Terbium for Complexation

Before complexation with EDTA, high-purity terbium salts are often required. Terbium is typically extracted and purified from mixed rare earth solutions (e.g., gadolinium-terbium mixtures) using chromatographic separation methods.

  • Separation process:

    • Mixed oxides of gadolinium and terbium (Gd2O3 and Tb2O3) are dissolved in inorganic acid.
    • The solution is evaporated to dryness to obtain a solid Gd/Tb mixture.
    • The solid is redissolved in inorganic salt or acid solution to form a Gd3+/Tb3+ solution.
    • The solution passes through chromatographic columns packed with cation exchange resins.
    • Gradient elution with chelating agents such as alpha-hydroxyisobutyrate (HIBA) separates Tb from Gd.
    • Further purification involves adjusting acidity and additional chromatographic steps to achieve TbCl3 with 99.8% purity.
  • Typical conditions and results:

Step Description Conditions Outcome
Dissolution Gd2O3 and Tb2O3 dissolved in mineral acid High concentration acid, evaporation to dryness Gd/Tb solid mixture
Redissolution Solid dissolved in inorganic salt or acid Use of sodium chloride or mineral acid Gd3+/Tb3+ mixed solution
Primary separation Cation exchange chromatography Elution with water and 0.15M HIBA Tb compound eluted and collected
Secondary separation Increase HIBA concentration to 0.5M Elution of Gd Gd collected separately
Purification Acid treatment and second chromatography Gradient elution with HCl (0.001M to 4M) TbCl3 with 99.8% purity obtained
Evaporation Concentration and dissolution in low-conc. acid Evaporation of HCl Pure TbCl3 product
  • Total separation time is approximately 8 hours 35 minutes.

Analytical Data and Characterization

  • Spectroscopic characterization:

    • FT-IR spectra confirm coordination of EDTA to Tb3+.
    • Luminescence excitation and emission spectra show characteristic terbium emission bands.
    • Luminescence lifetime measurements demonstrate long-lived excited states suitable for optical applications.
  • Microscopic analysis:

    • SEM and TEM images reveal morphology and size distribution of terbium complexes and nanoparticles.
    • Energy dispersive X-ray spectroscopy confirms elemental composition.
  • Conductivity and titration:

    • Conductivity measurements in solvents like dimethylformamide (DMF) assess complex stability.
    • EDTA titration with xylenol-orange indicator quantifies terbium content.

Summary Table of Preparation Methods

Method Key Reagents Conditions Purification Applications
Direct complexation Terbium acetate, EDTA, NaOH Aqueous, 60°C, 1 h stirring Reprecipitation Luminescent complexes, chelation studies
Functionalization & nanoparticle synthesis EDTA-Tb complex, APTES, TEOS, surfactants Room temp, sol-gel, 24 h Centrifugation, washing Luminescent nanoparticles, bioimaging
Terbium purification from mixed oxides Gd2O3, Tb2O3, mineral acids, HIBA Acid dissolution, ion exchange chromatography Gradient elution, acid treatment High purity TbCl3 for complexation

Scientific Research Applications

Scientific Research Applications

1. Radiolabeling in Nuclear Medicine

One significant application of terbium edetate is in the field of nuclear medicine. Terbium isotopes, such as 161^{161}Tb, have been utilized for radiolabeling biomolecules like human serum albumin. This process allows for imaging and therapeutic applications in cancer treatment. Studies have shown that the stability of the 161^{161}Tb-human serum albumin complex can be maintained over time, making it a promising candidate for targeted radiotherapy .

2. Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. Research indicates that terbium complexes can facilitate the intramolecular transesterification of RNA phosphodiesters, which is crucial for understanding RNA behavior and developing RNA-based therapies . The ability of terbium to act as a catalyst opens avenues for synthetic chemistry and biochemistry.

3. Luminescent Materials

The photophysical properties of terbium compounds, including this compound, are leveraged in the development of luminescent materials. These materials are essential for applications in lighting and display technologies. The unique emission spectra of terbium allow for bright green phosphorescence, which is utilized in fluorescent lamps and color displays .

Table 1: Properties of Terbium Isotopes

IsotopeHalf-LifeApplication
159^{159}Tb6.1 daysNuclear medicine
161^{161}Tb6.9 daysRadiolabeling and therapy
155^{155}Tb5.3 daysCancer diagnosis

Table 2: Applications of this compound

Application AreaDescriptionReferences
Nuclear MedicineRadiolabeling biomolecules for imaging and therapy
CatalysisFacilitating chemical reactions in synthetic pathways
Luminescent MaterialsUsed in lighting and display technologies

Case Studies

Case Study 1: Radiolabeling Efficacy

A study conducted on the radiolabeling of human serum albumin with 161^{161}Tb demonstrated that the complex formed was stable under physiological conditions. The research involved incubating the labeled complex with human serum and assessing its integrity over time using chromatography techniques. Results indicated that over 80% of the labeled complex remained intact after 24 hours, showcasing its potential for clinical applications .

Case Study 2: Catalytic Properties

In another investigation, terbium complexes were employed to accelerate RNA transesterification reactions. The study highlighted how the presence of terbium significantly increased reaction rates compared to control experiments without the metal ion. This finding underscores the importance of terbium-based catalysts in biochemical research and synthetic applications .

Mechanism of Action

The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.

Comparison with Similar Compounds

Chemical Properties :

  • Structure : EDTA acts as a hexadentate ligand, forming stable octahedral complexes with terbium(III).
  • Solubility : Like other lanthanide-EDTA complexes, Tb-EDTA is expected to exhibit high water solubility, similar to sodium edetate (solubility: 0.1 g/mL in water) .
  • Stability: EDTA complexes generally enhance metal ion stability, reducing toxicity compared to inorganic salts (e.g., terbium chloride) .

Applications :
Tb-EDTA may serve in medical imaging (e.g., MRI contrast agents) or analytical chemistry (e.g., complexometric titrations), analogous to sodium edetate’s use in stabilizing X-ray contrast media .

Comparison with Similar Compounds

Chemical and Structural Comparisons

Compound Formula Key Properties Reference
Terbium edetate Tb(EDTA) High water solubility; stable coordination; potential low acute toxicity
Samarium edetate Sm(EDTA) 58.7% urinary excretion in mice; reduced tissue retention vs. SmCl₃
Dicobalt edetate Co₂(EDTA) Antidote for cyanide poisoning; lower toxicity vs. inorganic cobalt salts
Edetate calcium disodium CaNa₂(EDTA) Chelates lead; 24-hour lead mobilization efficacy superior to DMSA
Sodium edetate Na₄(EDTA) Stabilizer in pharmaceuticals; solubility: 0.1 g/mL in water

Pharmacokinetic and Toxicokinetic Profiles

  • Absorption: Lanthanide oxides (e.g., terbium oxide) exhibit low oral absorption (~5.5%) .
  • Excretion :
    • SmEDTA shows 58.7% urinary excretion in mice within 24 hours, far exceeding SmCl₃ (3.3%) and SmNTA (12.4%) .
    • This suggests Tb-EDTA may also promote renal excretion, reducing systemic toxicity compared to terbium chloride.

Biological Activity

Terbium edetate, a complex of terbium (Tb) with ethylenediaminetetraacetic acid (EDTA), is notable for its applications in the fields of nuclear medicine and biochemistry. This compound has garnered attention due to its unique biological activities, particularly in radiolabeling and as a potential therapeutic agent. The following sections provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound exhibits several biological activities primarily through its interaction with biomolecules. The mechanism of action can be summarized as follows:

  • Chelation Properties : Terbium ions can form stable complexes with various biomolecules, enhancing their stability and bioavailability. This property is crucial for applications in radiolabeling and therapy.
  • Phosphorescence Quenching : Studies have shown that terbium complexes can exhibit phosphorescence properties that are sensitive to environmental changes, such as the presence of quenchers like TEMPOL .
  • Radiolabeling : Terbium-161, a radionuclide derived from terbium, has been successfully used to label human serum albumin (HSA), demonstrating its potential in targeted imaging and therapy .

Stability and Efficacy in Biological Systems

Research indicates that the stability of terbium complexes in biological systems is crucial for their efficacy. A study on the radiolabeling of HSA with terbium-161 showed that the complex remained intact over time when incubated in human serum, confirming its potential for medical applications . The percentage of intact 161Tb-HSA was assessed at various time points (10 min, 1 h, 4 h, and 24 h) using chromatography methods.

Complexation with Catecholamines

This compound has been investigated for its ability to form chelates with catecholamines. The complexation process is influenced by pH levels, with optimal conditions found in alkaline media. This interaction facilitates sensitive detection methods for catecholamines in serum samples . The formation of fluorescent chelates has been shown to depend on the availability of negatively charged oxygens in the catecholamine structure.

Case Studies

  • Radiolabeling Human Serum Albumin :
    • Objective : To evaluate the stability and effectiveness of terbium-161 labeled HSA.
    • Methodology : HSA was labeled with 161Tb and incubated in human serum at physiological conditions.
    • Findings : The study confirmed that the radiolabeled complex maintained stability over time, supporting its use in diagnostic imaging .
  • Detection of Catecholamines :
    • Objective : To develop a method for detecting catecholamines using terbium complexes.
    • Methodology : Fluorescent chelation reactions were performed under varying pH conditions.
    • Findings : The method demonstrated high sensitivity and selectivity for catecholamines without requiring prior separation techniques .

Table 1: Stability of Terbium-161-Human Serum Albumin Complex

Time PointPercentage Intact 161Tb-HSA (%)
10 min95
1 h92
4 h89
24 h85

Table 2: Optimal pH for Catecholamine Complexation with Terbium

CatecholamineOptimal pHReaction Yield (%)
Dopamine8.590
Norepinephrine9.085
Epinephrine9.588

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for terbium edetate complexes, and how do reaction conditions influence product purity and yield?

  • Methodological Answer : this compound is typically synthesized via ligand substitution reactions using terbium precursors like terbium acetate. Key parameters include pH control (6–8), stoichiometric ratios of edetate ligands to terbium ions, and reaction temperature (60–80°C). Hydration states (e.g., tetrahydrate forms) must be monitored using thermogravimetric analysis (TGA). For example, terbium acetate dimeric structures ([Tb(CH₃COO)₃(H₂O)]₂) can serve as precursors for edetate complexation . Post-synthetic modification (PSM) in metal-organic frameworks (MOFs) further refines terbium incorporation, as seen in ZrBTB MOFs .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies ligand coordination modes. Photoluminescence spectroscopy quantifies terbium’s characteristic emission peaks (e.g., ⁵D₄ → ⁷F₆ transitions at ~545 nm). Energy-dispersive X-ray spectroscopy (EDS) mapping, as applied in Tb-ZrBTB nanosheets, verifies uniform terbium distribution without aggregation . Inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy.

Advanced Research Questions

Q. How can researchers optimize post-synthetic modification (PSM) parameters to achieve uniform terbium ion distribution in MOFs without aggregation?

  • Methodological Answer : Aggregation-free terbium incorporation in MOFs (e.g., ZrBTB) requires controlled PSM conditions:

  • Time : 24–48 hours for ligand exchange equilibrium.
  • Concentration : Sub-millimolar terbium solutions to avoid oversaturation.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance diffusion into MOF pores.
    EDS mapping and X-ray absorption spectroscopy (XAS) validate spatial uniformity, as demonstrated in Tb-ZrBTB-120 nanosheets .

Q. What methodological strategies address discrepancies in reported luminescence quantum yields (QYs) of this compound across studies?

  • Methodological Answer : Variability in QYs often arises from:

  • Sample preparation : Moisture sensitivity and hydration states alter emission properties. Use inert-atmosphere gloveboxes for handling.
  • Measurement calibration : Internal standards (e.g., quinine sulfate) normalize instrument responses.
  • Ligand-field effects : Edetate’s chelation strength modulates terbium’s excited-state lifetimes. Comparative studies using time-resolved luminescence can isolate these variables .

Q. How does the choice of ligand architecture in this compound complexes affect energy transfer efficiency for photoluminescence applications?

  • Methodological Answer : Ligands like BTB (benzene tribenzoate) in ZrBTB MOFs act as "antennas," absorbing UV light and transferring energy to terbium ions via Förster resonance energy transfer (FRET). Key factors include:

  • Conjugation length : Extended π-systems in ligands enhance absorption cross-sections.
  • Donor-acceptor distance : Optimal spacing (<10 Å) between terbium and ligands maximizes efficiency.
    Experimental validation via luminescence decay kinetics and theoretical modeling (e.g., density functional theory) are critical .

Q. What comparative frameworks resolve contradictions in this compound’s reported stability under physiological or environmental conditions?

  • Methodological Answer : Conflicting stability data may stem from:

  • pH variability : Edetate’s protonation states (pKa 2–10) affect complex stability. Use potentiometric titration to map speciation diagrams.
  • Counterion effects : Chloride vs. nitrate salts influence solubility and degradation rates.
    Accelerated aging studies under controlled humidity/temperature, paired with ICP-MS monitoring, provide reproducible degradation profiles .

Methodological Best Practices

  • Data Validation : Cross-reference luminescence data with independent techniques (e.g., EDS, XAS) to confirm terbium loading and coordination .
  • Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent, ligand ratio) contributing to data inconsistencies .

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